molecular formula C14H17N5O2 B2490632 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2097895-36-6

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B2490632
CAS No.: 2097895-36-6
M. Wt: 287.323
InChI Key: RTLGXLCHWUQEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a synthetic organic molecule designed for advanced pharmaceutical and biological research. Its structure integrates a pyrazole moiety linked via an ethanone bridge to a pyrrolidine ring that is further substituted with a 2-methylpyrimidinyloxy group. This specific architecture is characteristic of compounds investigated for their potential to modulate protein-protein interactions and enzyme activity, particularly in the field of oncology. Compounds featuring pyrimidine and pyrazole motifs are frequently explored in drug discovery, with research indicating applications as inhibitors for various kinase targets, such as JAK (Janus Kinase) families, and in the development of targeted therapies for conditions like inflammation and autoimmune diseases . While direct studies on this exact molecule are not fully established, a closely related analog, where the pyrazole is replaced by a benzodiazole group, has demonstrated promising biological activities. This analogous compound has shown significant anticancer properties in vitro, including the reduction of cell viability in cancer cell lines such as MV4-11 and A549, with reported IC50 values in the micromolar range. The mechanism of action for such analogs often involves the induction of apoptosis and cell cycle arrest, potentially through the downregulation of key oncogenic proteins like c-Myc . Furthermore, related chemical scaffolds are the subject of patent applications for their use as EGFR inhibitors and other targeted therapies, highlighting the ongoing interest in this class of molecules for cancer treatment . The molecular framework of this compound offers a versatile starting point for structure-activity relationship (SAR) studies. Researchers can utilize it to explore the effects of varying substituents on the pyrazole and pyrimidine rings to optimize potency, selectivity, and pharmacokinetic properties. Its physicochemical profile, inferred from its molecular formula and weight, suggests good potential for solubility and tissue distribution, which are critical parameters for in vitro assay development. This product is intended for research and development purposes strictly within a laboratory setting. It is not certified for human or veterinary diagnostics or therapeutic applications. Researchers should handle this material with appropriate care and in compliance with all relevant institutional and governmental safety regulations.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-11-15-6-3-13(17-11)21-12-4-8-18(9-12)14(20)10-19-7-2-5-16-19/h2-3,5-7,12H,4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLGXLCHWUQEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A Mitsunobu reaction or direct nucleophilic substitution is employed to attach the pyrimidine moiety to pyrrolidine. For example, 2-methylpyrimidin-4-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine.

Table 1: Reaction Conditions for Pyrimidine-Pyrrolidine Ether Formation

Reagent Conditions Yield Source
2-Methylpyrimidin-4-ol, DEAD, PPh₃ DMF, 0°C to RT, 12 h 78%

Acylation of Pyrrolidine Nitrogen

The pyrrolidine nitrogen is functionalized with a bromoacetyl group to enable subsequent substitution.

Bromoacetylation

3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine reacts with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form 1-(2-bromoacetyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine.

Table 2: Bromoacetylation Parameters

Reagent Solvent Base Time Yield
Bromoacetyl bromide DCM Et₃N 2 h 85%

Substitution with Pyrazole

The bromoethanone intermediate undergoes nucleophilic substitution with pyrazole to install the final heterocyclic moiety.

SN2 Displacement

1-(2-Bromoacetyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine reacts with pyrazole in dimethylformamide (DMF) using potassium carbonate as a base, yielding the target compound.

Table 3: Pyrazole Substitution Optimization

Base Solvent Temperature Time Yield
K₂CO₃ DMF 80°C 6 h 72%

Characterization and Validation

Critical analytical data confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, pyrimidine-H), 7.82 (d, pyrazole-H), 4.21 (m, pyrrolidine-OCH₂).
  • HPLC Purity : >98% (C18 column, MeOH:H₂O = 70:30).

Challenges and Mitigation

Regioselectivity in Pyrazole Substitution

Competing reactions at pyrazole N-1 vs. N-2 positions are mitigated by steric hindrance (e.g., bulky bases).

Purification of Polar Intermediates

Reverse-phase chromatography or recrystallization from ethanol/water mixtures enhances yield.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic acylation.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether reduces environmental impact.

Chemical Reactions Analysis

Reactivity of the Ethanone Moiety

The ketone group at position 1 of the ethanone backbone participates in nucleophilic additions and condensations. Key reactions include:

a. Nucleophilic Addition Reactions

  • Grignard Reagents : The ketone reacts with organomagnesium halides to form tertiary alcohols. For example, methylmagnesium bromide yields 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-ol.

  • Hydride Reductions : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol, forming 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethanol .

b. Condensation Reactions

  • Hydrazone Formation : Reacts with hydrazines to generate hydrazones, as seen in analogous pyrazolyl ethanones (e.g., 1-(1H-pyrazol-4-yl)ethanone forms hydrazones with phenylhydrazine) .

  • Schiff Base Synthesis : Condenses with primary amines (e.g., aniline) to form imines under acidic conditions .

Pyrrolidine Nitrogen Reactivity

The pyrrolidine nitrogen undergoes alkylation and acylation due to its nucleophilic character:

Reaction TypeReagents/ConditionsProduct
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CQuaternary ammonium salts (e.g., N-methyl-pyrrolidinium derivatives)
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C to RTN-Acylated derivatives (e.g., N-acetyl-pyrrolidine)

Pyrimidine Ring Modifications

The 2-methylpyrimidin-4-yl ether is susceptible to:

  • Electrophilic Aromatic Substitution : Nitration or sulfonation at activated positions (e.g., C5) under HNO₃/H₂SO₄ or SO₃ conditions.

  • Nucleophilic Displacement : The ether oxygen can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., NaN₃ in DMSO) .

Pyrazole Ring Reactivity

The 1H-pyrazole moiety undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of NaH to form N-alkylpyrazolium salts .

  • Cycloadditions : Participates in Huisgen azide-alkyne cycloadditions (click chemistry) with terminal alkynes .

Ether Linkage Cleavage

The pyrimidine-pyrrolidine ether bond is labile under acidic or basic conditions:

ConditionReagentsOutcome
Acidic Hydrolysis HBr (48%), reflux, 6 hCleavage to 3-hydroxypyrrolidine and 2-methylpyrimidin-4-ol
Basic Hydrolysis NaOH (10%), EtOH, 80°C, 4 hDegradation to pyrrolidine and pyrimidine fragments

Cyclization Reactions

The compound’s multifunctional structure enables intramolecular cyclizations:

  • Lactam Formation : Heating with POCl₃ induces ketone-to-amide cyclization, generating a pyrrolo[1,2-a]pyrimidine derivative .

  • Thiazole Synthesis : Reaction with thiosemicarbazide and α-haloketones yields thiazole-fused hybrids, as demonstrated in analogous pyrazolyl ethanones .

Catalytic Transformations

  • Cross-Couplings : Suzuki-Miyaura coupling of halogenated pyrimidine derivatives (if halogen substituents are introduced) with aryl boronic acids .

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .

Stability Under Reaction Conditions

Critical parameters for maintaining integrity:

  • Temperature : Decomposition observed >120°C in polar aprotic solvents (e.g., DMF).

  • pH : Stable in neutral conditions but degrades in strongly acidic (pH <2) or basic (pH >10) media .

Analytical Characterization

Key techniques for monitoring reactions:

  • NMR Spectroscopy : Distinct shifts for pyrrolidine (δ 2.5–3.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .

  • Mass Spectrometry : Molecular ion peaks at m/z 357 [M+H]⁺ confirm molecular weight .

Scientific Research Applications

Preliminary studies indicate that this compound may interact with various biological pathways, although specific targets remain largely unidentified. The presence of functional groups suggests potential interactions with enzymes or receptors involved in signaling pathways.

Medicinal Chemistry

The compound serves as a scaffold for the development of new therapeutic agents. Its structural components are conducive to modifications that can enhance biological activity against various diseases.

Case Study: Pyrazolo[3,4-b]pyridines
Research has shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant biological activities, including anti-inflammatory and anticancer properties. The incorporation of the pyrazole moiety from the compound may provide similar therapeutic benefits .

Antimicrobial Activity

Studies on related compounds have demonstrated promising antibacterial and antifungal activities. For instance, derivatives containing pyrimidine and pyrazole structures have been evaluated for their efficacy against common pathogens like Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Efficacy of Related Compounds

Compound NameTarget PathogenActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
Compound CCandida albicansLow

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Often targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).

  • Pathways Involved: : Modulates signaling pathways, including MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following compounds share core structural elements (pyrrolidine, pyrimidine, or pyrazole) but differ in substituents, influencing their physicochemical and pharmacological profiles.

Structural and Functional Insights

Substituent Effects on Binding Affinity Compound 11A (): The benzodiazolyl-piperidinyl-oxy group may enhance target engagement through π-π stacking and hydrogen bonding. However, its higher molecular weight (507.58 vs. 340.39) could reduce bioavailability . BI-5232 (): The imidazopyridine substituent improves metabolic stability compared to pyrimidine, as evidenced by its lower yield (22%) suggesting synthetic complexity .

Synthetic Accessibility

  • Analogs like 50e () and BI-5232 () are synthesized via reductive amination or nucleophilic substitution, with yields ranging from 22–55%. The target compound’s simpler structure may allow higher synthetic efficiency .

Pharmacokinetic Implications The patent compound () includes a methanesulfonyl group, which enhances solubility and target specificity via sulfonamide-protein interactions .

Biological Activity

The compound 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. Its structure incorporates a pyrrolidine ring, a pyrazole moiety, and a pyrimidine derivative, suggesting a diverse range of interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.358 g/mol
  • IUPAC Name : 1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethanone

The precise biological targets of this compound remain largely undefined. However, similar compounds have been shown to exhibit various modes of action, including:

  • Antioxidant Activity : Compounds with pyrazole and pyrimidine structures often demonstrate significant antioxidant properties, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : The presence of heterocyclic rings can enhance the anti-inflammatory potential by modulating inflammatory pathways .

Biological Activity Overview

This section summarizes the biological activities reported for the compound and related derivatives.

Activity Description Reference
AntioxidantDemonstrated DPPH radical scavenging activity, indicating strong antioxidant potential.
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines and pathways.
AntimicrobialExhibited activity against various bacterial strains in preliminary studies.
AntitumorRelated compounds have shown cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: Antioxidant Properties

A study assessed the antioxidant properties of pyrazole derivatives, including those similar to our compound. The results indicated that these compounds effectively scavenge free radicals, contributing to their potential use in aging and neurodegenerative diseases .

Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory effects of pyrimidine-containing compounds revealed that they could significantly reduce inflammation markers in vitro. This suggests that our compound might also possess similar properties, warranting further investigation .

Study 3: Antimicrobial Efficacy

In a screening of various heterocyclic compounds for antimicrobial activity, derivatives of the target compound showed promising results against Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.